(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Description
Properties
IUPAC Name |
4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7S/c1-11-8-16(23-31-11)24-18(12-9-13(28-2)21(30-4)14(10-12)29-3)17(20(26)22(24)27)19(25)15-6-5-7-32-15/h5-10,18,26H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBLHBFOVXSCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Structure and Properties
The molecular structure of the compound features several notable groups:
- Pyrrolidine-2,3-dione core : A cyclic structure that is crucial for its biological interactions.
- Thiophen-2-yl group : Imparts unique electronic properties and potential interactions with biological targets.
- Oxazole moiety : Known for its role in various biological activities.
The compound's chemical formula is , indicating a complex arrangement of carbon, nitrogen, oxygen, and sulfur atoms.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways and enzymatic activities, leading to therapeutic effects. Preliminary studies suggest that it may inhibit certain enzymes involved in cellular processes, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and oxazole rings have been shown to possess antibacterial activity against gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes .
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various thiophene derivatives against pathogenic bacteria. The results showed that compounds with similar scaffolds to our target compound displayed promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Inhibition of Protein Kinase D :
Comparative Analysis
To better understand the potential of this compound, a comparative analysis with structurally similar compounds can be useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylthiazole | Thiazole ring | Antimicrobial |
| 2-Mercaptobenzothiazole | Benzothiazole + mercapto group | Antifungal |
| 4-Hydroxycoumarin | Coumarin core + hydroxyl group | Anticoagulant |
The unique combination of a pyrrolidine core with both thiophene and oxazole substituents sets this compound apart from others. Its specific arrangement allows for diverse interactions that may not be present in structurally similar compounds, potentially leading to unique therapeutic effects.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains multiple reactive sites:
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Pyrrolidine-2,3-dione core (cyclic diketone)
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Hydroxy(thiophen-2-yl)methylidene group
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1,2-Oxazole substituent
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3,4,5-Trimethoxyphenyl moiety
These groups enable participation in hydrolysis, substitution, oxidation, and coupling reactions.
Hydrolysis of the Pyrrolidine-2,3-dione Core
The cyclic diketone structure is susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring opening. For example:
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Reaction :
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Conditions : Acidic/basic aqueous environments.
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Significance : Alters the compound’s rigidity and biological activity.
Oxidation of the Hydroxy Group
The hydroxy group in the hydroxy(thiophen-2-yl)methylidene moiety can undergo oxidation:
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Reaction :
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Reagents : KMnO₄, H₂O₂.
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Impact : Converts the alcohol to a ketone, affecting solubility and reactivity.
Substitution Reactions at the Thiophene Ring
The thiophene substituent may undergo electrophilic substitution (e.g., bromination):
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Reaction :
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Conditions : Lewis acid catalysts (e.g., FeBr₃).
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Product : Brominated thiophene derivative.
Oxazole Ring Modification
The oxazole ring can participate in nucleophilic substitution or coupling reactions:
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Reaction :
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Reagents : Alkyl halides, amines.
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Purpose : Introduces new functional groups for biological testing.
Trimethoxyphenyl Group Reactions
The methoxy groups on the aromatic ring may undergo demethylation or hydrolysis:
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Reaction :
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Conditions : Acidic conditions.
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Product : Phenolic derivatives.
Analytical Techniques
Reactions are typically monitored using:
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NMR spectroscopy : Confirms structural changes (e.g., shifts in carbonyl or aromatic proton signals) .
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Mass spectrometry : Verifies molecular weight and isotopic patterns .
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Infrared spectroscopy (IR) : Detects functional group modifications (e.g., carbonyl absorption shifts).
Biological Implications
The compound’s reactivity may influence its interactions with biological targets:
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Enzyme inhibition : Hydrolysis products could bind to active sites.
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Pharmacokinetics : Oxidation or demethylation may alter bioavailability.
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Toxicity : Over-oxidation or unintended substitutions could introduce harmful metabolites.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Comparable Pyrrolidine-2,3-dione Derivatives
Key Observations :
- The target compound’s 3,4,5-trimethoxyphenyl group is structurally analogous to bioactive aryl groups in natural products, which often enhance binding to biological targets through hydrophobic and electronic interactions .
- Unlike simpler pyrrolidine-2,3-diones (e.g., those with acyl/hydroxyphenyl groups ), the target compound integrates thiophene and oxazole heterocycles, likely improving metabolic stability and π-π stacking interactions.
Key Observations :
- The target compound’s synthesis likely parallels methods for thiosemicarbazones and thiazolidinones, involving reflux with heterocyclic aldehydes and amines. However, its multi-substituted pyrrolidine-dione core may require sequential coupling steps, as seen in trisubstituted pyrrolidine-2,3-diones .
Spectroscopic and Crystallographic Comparisons
NMR Profiling Insights :
- In analogous pyrrolidine-diones, NMR chemical shifts in the 2.5–3.5 ppm region correspond to lactam protons, while 6.5–8.5 ppm signals reflect aromatic substituents . The target compound’s thiophene and trimethoxyphenyl groups would generate distinct aromatic signals (e.g., thiophene protons at ~7.0–7.5 ppm and methoxy groups at ~3.8 ppm).
- Region-specific shifts (e.g., positions 29–36 and 39–44 in related compounds ) suggest that the hydroxy-methylidene and oxazole groups alter electron density in adjacent regions.
Hydrogen-Bonding Motifs :
- Similar to triazole-thione derivatives , the target compound’s hydroxyl and oxazole nitrogen may form N–H···O/S hydrogen bonds , influencing crystal packing and solubility.
Bioactivity and Functional Comparisons
Antimicrobial Potential:
- Pyrrolidine-2,3-diones with 3,4,5-trimethoxyphenyl groups exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory and Anticancer Hypotheses :
- The 3,4,5-trimethoxyphenyl moiety is associated with tubulin inhibition in cancer therapeutics (e.g., combretastatin analogs).
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for constructing the pyrrolidine-2,3-dione core in this compound?
- Methodological Answer : The pyrrolidine-2,3-dione scaffold is typically synthesized via cyclocondensation reactions. For example, Nguyen et al. (2022) demonstrated that 1,4,5-trisubstituted pyrrolidine-2,3-diones can be synthesized using a three-component reaction involving substituted hydrazines, diketones, and aromatic aldehydes under reflux in acetic acid/DMF. Key parameters include stoichiometric control (1:1:1 ratio) and reaction time optimization (2–4 hours) to achieve yields >70% . For this compound, the thiophene and 3,4,5-trimethoxyphenyl substituents likely require regioselective coupling steps, as described in Gein et al. (2011) for similar aryl-substituted pyrrolidinones .
Q. How is the stereochemistry of the hydroxy(thiophen-2-yl)methylidene group confirmed?
- Methodological Answer : The (4E)-configuration is determined via NOESY NMR experiments to assess spatial proximity between the thiophene proton and adjacent substituents. Additionally, X-ray crystallography has been used in analogous compounds (e.g., Kamuran Saraç’s work on thiophene-containing triazoles) to confirm stereochemistry by analyzing dihedral angles and hydrogen-bonding networks .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- NMR : , , and DEPT-135 spectra identify proton environments and carbon hybridization. The 3,4,5-trimethoxyphenyl group shows characteristic singlet protons at δ 3.8–4.0 ppm and carbons at δ 55–60 ppm (OCH) .
- IR : Stretching vibrations for C=O (pyrrolidine-2,3-dione) appear at 1750–1780 cm, while the hydroxy group shows a broad peak at 3200–3400 cm .
- HRMS : Confirm molecular ion peaks with <5 ppm error.
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in predicting the compound’s reactivity and electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). For example, Saraç et al. (2022) used DFT to correlate experimental NMR shifts with computed isotropic shielding constants, achieving R > 0.98 . Applications include:
- Charge distribution : Identifying nucleophilic/electrophilic sites (e.g., the hydroxy group’s electron-deficient carbon).
- Tautomer stability : Assessing keto-enol equilibrium in the hydroxy(thiophen-2-yl)methylidene moiety .
Q. What experimental approaches resolve contradictions in biological activity data for structurally similar compounds?
- Methodological Answer :
- Dose-response assays : Compare IC values across multiple cell lines to distinguish target-specific effects from cytotoxicity.
- Molecular docking : Use AutoDock Vina to model interactions with proposed targets (e.g., kinases or oxidoreductases). For instance, Gein et al. (2011) linked antimicrobial activity in pyrrolidinones to hydrophobic interactions with bacterial membranes .
- Metabolic stability studies : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .
Q. How do substituents (e.g., 3,4,5-trimethoxyphenyl) influence the compound’s solubility and crystallinity?
- Methodological Answer :
- Solubility : Measure logP values via shake-flask method (expected logP ~3.5 due to hydrophobic trimethoxyphenyl and polar dione groups). Co-solvency studies (e.g., DMSO/PBS mixtures) optimize dissolution for in vitro assays .
- Crystallinity : XRPD (X-ray powder diffraction) identifies polymorphs. The trimethoxyphenyl group’s steric bulk may reduce crystal symmetry, as seen in analogous compounds with 4-methoxy substituents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
